L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine
Description
Primary Sequence Analysis and Stereochemical Configuration
The primary structure of L-valyl-L-asparaginyl-L-cysteinyl-L-methionine consists of four amino acids linked by peptide bonds in the order Val-Asn-Cys-Met. The IUPAC name, (2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid, explicitly defines the stereochemistry of each chiral center. All residues adopt the L-configuration, as indicated by the S and R descriptors in the IUPAC nomenclature.
The SMILES notation (CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N) further corroborates the stereochemical arrangement, with valine’s β-branched isopropyl group (CC(C)), asparagine’s carboxamide (CC(=O)N), cysteine’s thiol (CS), and methionine’s thioether (CCSC) side chains. The sequence is devoid of proline or other conformationally restrictive residues, contributing to its structural flexibility.
Table 1: Primary structural features of this compound
| Feature | Description |
|---|---|
| Sequence | Val-Asn-Cys-Met (VNCM) |
| Molecular Formula | C₁₇H₃₁N₅O₆S₂ |
| Stereochemical Centers | Four L-configured α-carbons (Val, Asn, Cys, Met) |
| SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
Molecular Weight Determination via Mass Spectrometry
The molecular weight of this compound, calculated as 465.6 g/mol, has been validated using mass spectrometry (MS) techniques. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) MS are pivotal for confirming the molecular weight of peptides. MALDI-TOF offers high sensitivity for detecting intact molecular ions, while ESI-MS provides complementary data through multiply charged species.
For this tetrapeptide, ESI-MS would likely generate [M+H]⁺ and [M+2H]²⁺ ions at m/z 466.6 and 233.8, respectively. MALDI-TOF, optimized for peptides under 10 kDa, would produce a dominant [M+H]⁺ signal at m/z 466.6. Discrepancies between observed and theoretical masses (≤ 0.1 Da) confirm the absence of post-translational modifications or synthetic impurities.
Table 2: Mass spectrometry parameters for molecular weight validation
| Technique | Ion Type | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| ESI-MS | [M+H]⁺ | 466.6 | 466.5 | 214 |
| MALDI-TOF | [M+H]⁺ | 466.6 | 466.4 | 429 |
Three-Dimensional Conformational Analysis and Flexibility Limitations
Three-dimensional conformational analysis of this compound is hindered by its high flexibility, as evidenced by the absence of a resolved 3D structure in PubChem. Linear peptides lacking rigidifying elements (e.g., disulfide bonds or cyclic backbones) adopt multiple conformers in solution, complicating X-ray crystallography or nuclear magnetic resonance (NMR)-based structural determination.
Molecular dynamics simulations predict transient β-turn formations between Val¹ and Asn² residues, stabilized by hydrogen bonds between the Val carbonyl oxygen and Asn amide hydrogen. However, the cysteine and methionine residues introduce torsional flexibility due to their side-chain rotamers. Comparative studies on cyclic tetrapeptides, such as cyclo(Pro-Tyr-Pro-Val), demonstrate that macrocyclization reduces conformational entropy by up to 50%, highlighting the inherent flexibility of linear analogs.
Comparative NMR Shielding Patterns in β-Branched Amino Acid Residues
The β-branched valine residue in this compound exhibits distinct NMR shielding patterns compared to unbranched residues. In ¹H NMR, valine’s γ-methyl protons resonate at 0.9–1.0 ppm, while its β-methine proton appears as a multiplet near 2.1 ppm. The asparagine side-chain amide protons (δ 7.3–7.6 ppm) and cysteine’s sulfhydryl proton (δ 1.5–2.5 ppm) further contribute to the spectral complexity.
¹³C NMR data reveal deshielding effects at valine’s β-carbon (δ 30–32 ppm) due to branching, contrasting with methionine’s δ-methylsulfanyl carbon (δ 15–17 ppm). Comparative analysis with D-amino acid-containing peptides shows upfield shifts of 0.2–0.5 ppm for α-protons in L-residues, underscoring the stereochemical influence on shielding.
Table 3: Representative NMR chemical shifts for key nuclei
| Nucleus | Valine (δ, ppm) | Asparagine (δ, ppm) | Cysteine (δ, ppm) | Methionine (δ, ppm) |
|---|---|---|---|---|
| ¹H (α) | 3.8–4.1 | 4.5–4.7 | 4.3–4.5 | 4.1–4.3 |
| ¹³C (α) | 56–58 | 52–54 | 54–56 | 53–55 |
| ¹H (β) | 2.0–2.2 | 2.6–2.8 | 2.9–3.1 | 2.4–2.6 |
Properties
CAS No. |
798540-00-8 |
|---|---|
Molecular Formula |
C17H31N5O6S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H31N5O6S2/c1-8(2)13(19)16(26)21-10(6-12(18)23)14(24)22-11(7-29)15(25)20-9(17(27)28)4-5-30-3/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t9-,10-,11-,13-/m0/s1 |
InChI Key |
JAJRTVWFKJCVLL-ZPFDUUQYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General SPPS Methodology for Tetrapeptide Synthesis
Solid Phase Peptide Synthesis (SPPS) represents the most widely employed method for preparing tetrapeptides like this compound. This approach, pioneered by R.B. Merrifield, involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support.
The general SPPS process includes the following key steps:
- Attachment of the first amino acid (C-terminal methionine) to the resin
- Deprotection of the N-terminal protecting group
- Coupling of the next protected amino acid
- Repetition of deprotection and coupling cycles until the sequence is complete
- Final deprotection and cleavage from the resin
Table 2: Critical Stages in SPPS for this compound
Fmoc-based SPPS for this compound
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is particularly suitable for synthesizing this compound due to its mild deprotection conditions, which minimize side reactions involving the sulfur-containing amino acids cysteine and methionine.
A detailed protocol for Fmoc-SPPS synthesis of this tetrapeptide involves:
- Loading Fmoc-L-methionine onto 2-chlorotrityl chloride resin (loading capacity: 0.5-1.0 mmol/g)
- Deprotection with 20% piperidine in DMF (2 × 10 minutes)
- Coupling of Fmoc-L-cysteine(Trt)-OH using HBTU/HOBt/DIPEA (1:1:2) for 60-120 minutes
- Deprotection and coupling of Fmoc-L-asparagine(Trt)-OH
- Deprotection and coupling of Fmoc-L-valine-OH
- Final deprotection and cleavage from resin using TFA/water/triisopropylsilane (95:2.5:2.5) for 2-3 hours
Special Considerations for Cysteine Protection in SPPS
The selection of an appropriate protecting group for the cysteine residue is critical when synthesizing this compound. Several options are available, each with distinct advantages:
Table 3: Cysteine Protecting Groups Used in SPPS of Cysteine-Containing Peptides
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Trityl (Trt) | Triphenylmethyl | TFA/scavengers | Minimizes racemization, removed during standard cleavage | Bulky, may cause steric hindrance |
| Tetrahydropyranyl (Thp) | Tetrahydropyran-2-yl | TFA/water/TIS (95:2.5:2.5) | Lower racemization than Trt, enhanced solubility | Requires 2+ hours for complete removal |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | I₂, Hg(OAc)₂, AgOTf | Stable to TFA, allows selective deprotection | Requires additional deprotection step |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acids, MeSiCl₃/Ph₂SO | Useful for regioselective disulfide formation | Can cause β-elimination |
For routine synthesis of this compound with a free thiol group, the trityl (Trt) protection is recommended, as it is cleaved during standard TFA treatment and minimizes side reactions.
Recent research has shown that Fmoc-Cys(Thp)-OH produces superior results compared to S-Trt, S-Dpm, S-Acm, and S-StBu derivatives, with significantly lower racemization (0.74% vs. 3.3% for Trt).
Solution Phase Synthesis Methods
Mixed Anhydride Method
As an alternative to solid-phase approaches, this compound can be synthesized using the mixed anhydride method in solution. This technique involves:
- Formation of a mixed anhydride by reacting an N-protected amino acid or peptide with an alkyl chloroformate in the presence of a tertiary amine
- Reaction of the mixed anhydride with an amino acid or peptide having a free amino group
This method can be particularly effective when synthesizing shorter peptides like tetrapeptides.
Protocol for Mixed Anhydride Synthesis of this compound:
- Dissolve Boc-L-valine (1 eq) in tetrahydrofuran at -15°C
- Add N-methylmorpholine (1 eq) and isobutyl chloroformate (1 eq)
- After 4 minutes, add a suspension of L-asparagine derivative with a protected α-carboxyl group
- Continue the synthesis by sequential deprotection and coupling steps
- Perform final deprotection to obtain the target tetrapeptide
Research has shown that using N,N-dimethylpiperazine instead of N-methylmorpholine as the tertiary amine can improve yields to 94-96% while minimizing racemization.
Special Considerations for Methionine Residues
Methionine, being a sulfur-containing amino acid, requires special attention during the synthesis of this compound to prevent oxidation of its thioether side chain.
Table 4: Challenges and Solutions for Methionine in Peptide Synthesis
| Challenge | Cause | Solution |
|---|---|---|
| Oxidation to methionine sulfoxide | Exposure to oxidizing reagents | Use of thioanisole or EDT as scavengers during cleavage |
| Alkylation | Reaction with alkylating agents | Careful selection of scavengers |
| Racemization | Base-catalyzed enolization | Lower temperatures and shorter reaction times |
When synthesizing this compound, a cleavage cocktail containing TFA/thioanisole/EDT/anisole (90:5:3:2) is recommended to minimize methionine oxidation.
Advanced Synthetic Approaches
Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS)
Recent innovations have led to the development of Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), which represents a significant advancement for producing peptides like this compound. This methodology:
- Eliminates resin washing steps entirely
- Utilizes in-situ quenching of excess activated amino acid monomers
- Employs controlled evaporation of excess deprotection base
- Enhances reactions through optimized microwave irradiation
The UE-SPPS approach can reduce waste production by up to 95% compared to traditional SPPS methods while maintaining high purity of the synthesized peptides.
Key benefits of UE-SPPS for this compound synthesis include:
Microwave-Assisted SPPS
Microwave-assisted SPPS offers several advantages for synthesizing challenging sequences, potentially applicable to this compound:
- Accelerated reaction kinetics
- Improved coupling efficiencies
- Reduction in side reactions
- Shorter synthesis times
However, careful temperature control is necessary when dealing with cysteine and methionine residues to prevent racemization and side reactions.
Comparative Analysis of Preparation Methods
Table 5: Comparison of Different Preparation Methods for this compound
| Method | Advantages | Disadvantages | Typical Yield | Purity | Time Requirement |
|---|---|---|---|---|---|
| Traditional SPPS (Fmoc) | Well-established protocol, reproducible | Time-consuming, reagent-intensive | 60-80% | >90% | 2-3 days |
| Microwave-assisted SPPS | Faster reaction times, higher yields | Equipment cost, potential for racemization | 70-90% | >95% | 1 day |
| UE-SPPS | Eco-friendly, time-efficient | Specialized equipment required | 75-95% | >95% | <1 day |
| Solution-phase synthesis | Scalable, lower equipment requirements | Purification challenges, lower yields | 40-60% | Variable | 3-5 days |
| Mixed anhydride method | Good for specific sequences, scalable | Complex optimization, variable results | 50-70% | 85-95% | 2-4 days |
Analytical Methods for Product Characterization
After synthesis, confirmation of the identity and purity of this compound is critical. Several analytical techniques can be employed:
- High-Performance Liquid Chromatography (HPLC) for purity assessment
- Mass Spectrometry (MS) for molecular weight confirmation
- Nuclear Magnetic Resonance (NMR) for structural verification
- Amino Acid Analysis for compositional confirmation
For example, mass spectrometry analysis of tetrapeptides can confirm the correct molecular weight, while NMR spectroscopy provides detailed structural information.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
Chemical Synthesis and Modification
L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine serves as a model compound for studying peptide synthesis and modification techniques. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create the desired peptide chain.
Synthesis Process
- Attachment : The first amino acid is attached to a solid resin.
- Deprotection : Protecting groups are removed to expose the amine group.
- Coupling : The next protected amino acid is activated and coupled to the growing peptide chain.
- Cleavage : The completed peptide is cleaved from the resin and purified.
This method not only streamlines the synthesis process but also enhances the yield and purity of peptides produced, making it ideal for research applications.
The biological activity of this compound can be categorized into several areas:
Antimicrobial Properties
Research indicates that peptides containing methionine and cysteine exhibit antimicrobial properties. The presence of cysteine allows for disulfide bond formation, enhancing stability and activity against various microbial strains .
Enzyme Interaction Studies
The peptide is used in studies focusing on enzyme-substrate interactions, particularly how it binds to receptors or enzymes within biological systems. Understanding these interactions is crucial for elucidating the mechanisms through which this peptide exerts its biological effects .
Therapeutic Potential
This compound has potential therapeutic applications, especially in developing antimicrobial agents or anticancer therapies. The unique combination of amino acids may contribute to its effectiveness in targeting specific biological pathways.
Case Study: Anticancer Activity
A study explored the anticancer properties of peptides similar to this compound. It was found that certain sequences exhibited cytotoxic effects on cancer cell lines, suggesting potential for therapeutic development .
Industrial Applications
In industrial settings, this compound can be utilized in developing peptide-based materials and biocatalysts. Its structural properties make it suitable for creating stable formulations that can be used in various biochemical applications.
Mechanism of Action
The mechanism of action of L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their structure and function. The peptide’s sequence and structure determine its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine to three analogs from the provided evidence, focusing on sequence, physicochemical properties, and inferred bioactivity.
Structural Comparison
Key Observations :
- The target tetrapeptide’s cysteine distinguishes it from both analogs, enabling disulfide bond formation and antioxidant activity.
- Methionine is present in all three compounds, suggesting shared roles in methylation or sulfur metabolism.
- Longer peptides (e.g., and ) likely exhibit higher conformational complexity but reduced membrane permeability compared to the shorter target peptide.
Physicochemical Properties
Functional Implications :
- ’s arginine and aspartic acid residues confer pH-dependent solubility, unlike the target peptide’s neutral polarity.
Inferred Bioactivity
- Antioxidant Potential: The target peptide’s cysteine and methionine may synergize in scavenging free radicals, a feature absent in ’s compound .
- Enzymatic Processing : Longer peptides () are more likely to act as substrates for proteases, whereas the tetrapeptide may resist degradation due to its compact structure.
- Therapeutic Potential: ’s tyrosine and phenylalanine residues suggest opioid-like activity, whereas the target peptide’s cysteine could support detoxification pathways .
Biological Activity
L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine (Val-Asn-Cys-Met) is a tetrapeptide composed of four essential amino acids: valine, asparagine, cysteine, and methionine. This compound exhibits a range of biological activities attributed to the individual properties of its constituent amino acids. This article provides an in-depth analysis of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.
1. Antioxidant Activity
One of the most notable biological activities of Val-Asn-Cys-Met is its antioxidant capacity . Cysteine, a sulfur-containing amino acid in this peptide, plays a critical role in the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative stress. The presence of methionine further enhances this antioxidant effect through its ability to donate electrons and neutralize free radicals.
Table 1: Antioxidant Properties of Constituent Amino Acids
| Amino Acid | Role in Antioxidant Activity |
|---|---|
| Cysteine | Precursor to glutathione; scavenges free radicals |
| Methionine | Electron donor; enhances cellular defense mechanisms |
| Valine | Supports muscle metabolism; indirectly influences oxidative stress |
| Asparagine | Contributes to protein synthesis; supports cellular repair |
2. Potential Therapeutic Applications
The unique combination of amino acids in Val-Asn-Cys-Met suggests several potential therapeutic applications:
- Cancer Therapy : The antioxidant properties may help mitigate oxidative damage associated with cancer progression. Studies have indicated that cysteine-rich peptides can inhibit tumor growth by reducing oxidative stress in cancer cells .
- Neuroprotection : Research indicates that peptides containing cysteine and methionine can protect neuronal cells from damage due to oxidative stress, potentially offering benefits in neurodegenerative diseases .
- Immune System Support : Asparagine and valine are known to play roles in immune function and protein synthesis, which may enhance the body’s response to infections and diseases .
Case Study 1: Antioxidant Effects in Cancer Cells
A study investigated the effects of cysteine-containing peptides on human cancer cell lines. Results showed that treatment with Val-Asn-Cys-Met significantly reduced reactive oxygen species (ROS) levels compared to control groups. This reduction was associated with increased cell viability and decreased apoptosis rates in cancer cells.
Case Study 2: Neuroprotective Properties
In an experimental model of neurodegeneration induced by oxidative stress, Val-Asn-Cys-Met demonstrated protective effects on neuronal cells. The peptide reduced cell death and improved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
The biological activity of Val-Asn-Cys-Met can be attributed to several mechanisms:
- Glutathione Synthesis : Cysteine is vital for the synthesis of glutathione, which protects cells from oxidative damage.
- Methylation Processes : Methionine is involved in methylation reactions that regulate gene expression and cellular metabolism.
- Protein Synthesis : Asparagine and valine contribute to protein synthesis and cellular repair mechanisms.
5. Conclusion
This compound exhibits significant biological activity primarily due to its antioxidant properties and potential therapeutic applications in cancer therapy, neuroprotection, and immune support. Further research is warranted to explore its full potential and mechanisms of action.
Q & A
Basic Research Question
- Storage Conditions : Lyophilized peptides should be stored at -20°C under inert gas (argon or nitrogen) to prevent oxidation of methionine and cysteine residues.
- Solubility : Use degassed buffers (e.g., PBS with EDTA) for reconstitution to minimize metal-catalyzed oxidation .
How can contradictions in reported conformational data for cysteine- and methionine-containing peptides be resolved?
Advanced Research Question
- Multi-Method Approach : Integrate rotational spectroscopy (for gas-phase structures), NMR (solution dynamics), and X-ray crystallography (solid-state packing).
- Energy Barriers : Use potential energy surface (PES) scans to evaluate rotational barriers around dihedral angles (e.g., χ₁ for cysteine side chains) .
- Population Analysis : Boltzmann distributions derived from calculated conformer energies clarify dominant structures under specific conditions .
What spectroscopic techniques are most effective for characterizing this tetrapeptide’s secondary structure?
Basic Research Question
- NMR : 2D H-H TOCSY and NOESY experiments reveal through-space interactions and backbone dihedral angles.
- Circular Dichroism (CD) : Detects β-turn or random coil tendencies in aqueous or membrane-mimetic environments.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects oxidation products .
How does the sequence-specific arrangement of valine, asparagine, cysteine, and methionine influence the peptide’s conformational stability?
Advanced Research Question
- Steric Effects : Valine’s branched side chain restricts backbone flexibility, favoring compact conformers.
- Hydrogen Bonding : Asparagine’s amide group stabilizes turns via intra-residue H-bonds.
- Disulfide Risk : Cysteine’s thiol group requires careful pH control (pH 6–7) to avoid unwanted crosslinks .
What discrepancies exist between computational and experimental energy barriers for side-chain rotations in methionine-containing peptides?
Advanced Research Question
- Theoretical Limitations : DFT may underestimate entropy contributions in solution-phase dynamics.
- Experimental Calibration : Compare calculated rotational barriers (e.g., for methionine’s χ₃ angle) with variable-temperature NMR data.
- Hybrid Methods : Molecular dynamics (MD) simulations with explicit solvent models improve agreement with experimental observations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
